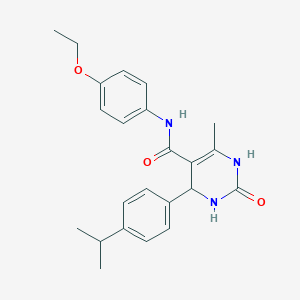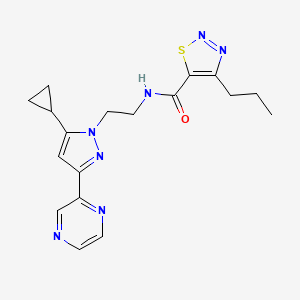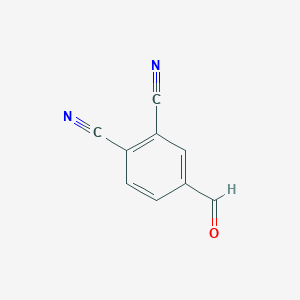
4-甲酰基邻苯二甲腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Formylphthalonitrile is an organic compound with the molecular formula C₉H₄N₂O. It is a derivative of phthalonitrile, characterized by the presence of a formyl group (-CHO) attached to the benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
科学研究应用
4-Formylphthalonitrile has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of phthalocyanine pigments, which are important in dye and pigment industries.
Biology: The compound is utilized in the development of fluorescent probes for biological imaging.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.
准备方法
Synthetic Routes and Reaction Conditions: 4-Formylphthalonitrile can be synthesized through several methods. One common approach involves the formylation of phthalonitrile using formylating agents such as formic acid or formamide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, 4-Formylphthalonitrile is produced through a continuous process involving the ammoxidation of ortho-xylene. This process is catalyzed by vanadium oxide-antimony oxide in a fluidized bed reactor at elevated temperatures. The resulting product is then purified through crystallization and distillation techniques .
化学反应分析
Types of Reactions: 4-Formylphthalonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in the presence of a suitable solvent.
Major Products Formed:
Oxidation: 4-Formylbenzoic acid.
Reduction: 4-Formylbenzylamine.
Substitution: Various substituted phthalonitriles depending on the nucleophile used.
作用机制
The mechanism of action of 4-Formylphthalonitrile involves its reactivity with various nucleophiles and electrophiles. The formyl group and nitrile groups provide sites for chemical modifications, allowing the compound to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
相似化合物的比较
Phthalonitrile: Lacks the formyl group, making it less reactive in certain chemical reactions.
4-Cyanobenzaldehyde: Similar structure but with only one nitrile group, leading to different reactivity patterns.
Isophthalonitrile: Contains nitrile groups in different positions on the benzene ring, affecting its chemical behavior.
Uniqueness: 4-Formylphthalonitrile’s unique combination of formyl and nitrile groups makes it highly versatile in synthetic chemistry. Its ability to undergo multiple types of reactions and serve as a precursor for various advanced materials highlights its importance in both research and industrial applications .
属性
IUPAC Name |
4-formylbenzene-1,2-dicarbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4N2O/c10-4-8-2-1-7(6-12)3-9(8)5-11/h1-3,6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDANHFOQJAYPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
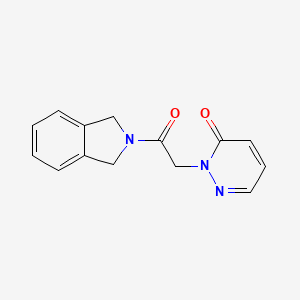
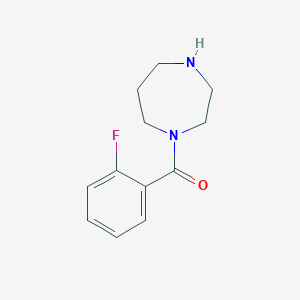
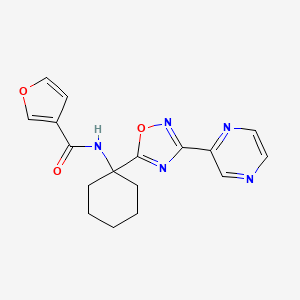
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2416213.png)
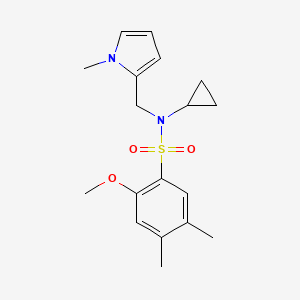
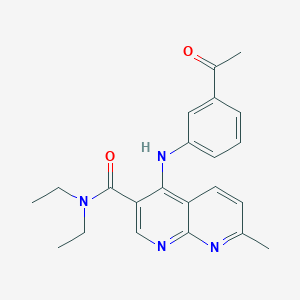
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2416217.png)
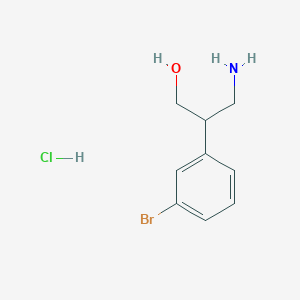
![5-Chloro-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2416224.png)
![N-(4-methoxynaphthalen-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2416226.png)
![3-(2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2416227.png)
![N-(3-(1H-imidazol-1-yl)propyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2416228.png)
